tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate: is a compound that belongs to the class of carbamates It features a pyrazole ring, a pyrrolidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-4-amine.
Protection: The amine group is protected using tert-butyl chloroformate to form tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate.
Formation of Pyrrolidine Ring: The protected amine is then reacted with 3-bromopyrrolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of enzyme inhibitors .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The pyrrolidine ring enhances the binding affinity, making the compound a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate: Lacks the pyrrolidine ring, making it less effective in binding to certain enzymes.
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group instead of a pyrrolidine ring, altering its reactivity and binding properties.
Uniqueness
tert-Butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is unique due to the presence of both the pyrazole and pyrrolidine rings, which enhance its binding affinity and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H22N4O2 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-11-7-14-6-10(11)9-5-15-17(4)8-9/h5,8,10-11,14H,6-7H2,1-4H3,(H,16,18) |
InChI Key |
BJZSJBQISJHDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CN(N=C2)C |
Origin of Product |
United States |
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